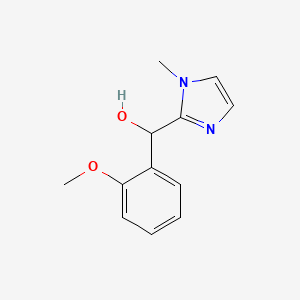
4-isopropoxy-N-(2-methoxybenzyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-isopropoxy-N-(2-methoxybenzyl)benzamide, also known as IBMP, is a synthetic compound that has been extensively studied for its potential use in scientific research. It belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 4-isopropoxy-N-(2-methoxybenzyl)benzamide is not fully understood. However, it has been suggested that it may act through the modulation of the dopaminergic system. 4-isopropoxy-N-(2-methoxybenzyl)benzamide has been found to increase the levels of dopamine in the brain, which may contribute to its anti-inflammatory and analgesic properties. It has also been suggested that 4-isopropoxy-N-(2-methoxybenzyl)benzamide may act through the inhibition of oxidative stress and the modulation of neuroinflammation.
Biochemical and Physiological Effects:
4-isopropoxy-N-(2-methoxybenzyl)benzamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic properties, which may make it useful in the treatment of pain and inflammation. It has also been found to have anticonvulsant properties, which may make it useful in the treatment of epilepsy. 4-isopropoxy-N-(2-methoxybenzyl)benzamide has been found to increase the levels of dopamine in the brain, which may contribute to its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-isopropoxy-N-(2-methoxybenzyl)benzamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has been extensively studied, and its effects on different biological processes have been well documented. However, there are also some limitations to its use in lab experiments. 4-isopropoxy-N-(2-methoxybenzyl)benzamide is a synthetic compound, and its effects may not be representative of those of natural compounds. It may also have side effects that need to be carefully monitored.
Zukünftige Richtungen
There are several future directions for the study of 4-isopropoxy-N-(2-methoxybenzyl)benzamide. One direction is to investigate its potential use in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to investigate its effects on other biological processes, such as oxidative stress and neuroinflammation. Additionally, the development of new synthetic methods for 4-isopropoxy-N-(2-methoxybenzyl)benzamide may lead to the discovery of new analogs with improved properties. Finally, the use of 4-isopropoxy-N-(2-methoxybenzyl)benzamide in combination with other compounds may lead to the development of new treatments for a range of diseases.
Synthesemethoden
The synthesis of 4-isopropoxy-N-(2-methoxybenzyl)benzamide involves the reaction of 2-methoxybenzylamine with 4-isopropoxybenzoyl chloride in the presence of a base. The resulting compound is then purified through recrystallization. 4-isopropoxy-N-(2-methoxybenzyl)benzamide has been synthesized using different methods, including microwave-assisted synthesis and solvent-free synthesis.
Wissenschaftliche Forschungsanwendungen
4-isopropoxy-N-(2-methoxybenzyl)benzamide has been found to have potential applications in scientific research. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant properties. It has also been found to have a potential role in the treatment of Parkinson's disease and Alzheimer's disease. 4-isopropoxy-N-(2-methoxybenzyl)benzamide has been used in various studies to investigate its effects on different biological processes, including the dopaminergic system, oxidative stress, and neuroinflammation.
Eigenschaften
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3/c1-13(2)22-16-10-8-14(9-11-16)18(20)19-12-15-6-4-5-7-17(15)21-3/h4-11,13H,12H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOSSOKVFJCETC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-isopropoxy-N-(2-methoxybenzyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[5-(3,4-dichlorophenyl)-2-furyl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4880495.png)
![N-[4-(1-adamantyl)-2-chlorophenyl]acetamide](/img/structure/B4880502.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(4-methoxybenzyl)benzamide](/img/structure/B4880508.png)
![5-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}pentanoic acid](/img/structure/B4880511.png)
![N-(2-furylmethyl)-N-[(2,4,6-trimethyl-3-cyclohexen-1-yl)methyl]acetamide](/img/structure/B4880516.png)

![2-[4-(anilinosulfonyl)phenoxy]-N-[2-(1-cyclohexen-1-yl)ethyl]acetamide](/img/structure/B4880538.png)


![phenyl 1-hydroxy-3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-2-carboxylate](/img/structure/B4880573.png)
![N-1,3-benzodioxol-5-yl-3-bromo-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4880578.png)
![N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4880586.png)
